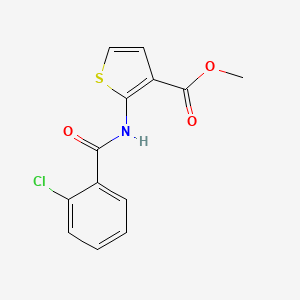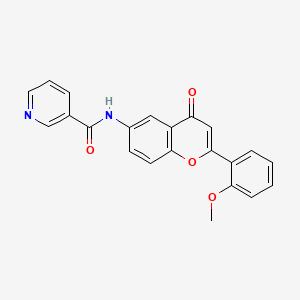
Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C13H10ClNO3S . It is also known by its IUPAC name, methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate” can be represented by the InChI code:1S/C13H11ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7,19H,1H3,(H,15,16) . Physical And Chemical Properties Analysis
“Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate” has a molecular weight of 295.75 . The compound is a solid at room temperature .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of organic field-effect transistors (OFETs) due to their excellent charge transport properties . Their molecular structure allows for fine-tuning of electronic properties, making them suitable for various semiconductor applications.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . Their ability to form protective layers on metal surfaces makes them valuable in preventing corrosion, which is crucial for extending the lifespan of metal components in harsh environments .
Organic Light-Emitting Diodes (OLEDs)
The application of thiophene-based molecules in the fabrication of OLEDs is significant. These compounds contribute to the emission layer of OLEDs, where they help in achieving high luminance and color purity. The versatility of thiophene derivatives allows for the creation of OLEDs with various colors and improved efficiency .
Pharmacological Properties
Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate exhibits a range of pharmacological properties . It has been associated with activities such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes it a compound of interest for the development of new therapeutic agents .
Polymer Solar Cells
In the field of renewable energy, thiophene derivatives are used in polymer solar cells . They act as a bridge in acceptor-donor-acceptor-type molecules, influencing the performance of non-fullerene polymer solar cells. Modifications in the thiophene structure can lead to higher power conversion efficiency and better charge transport .
Synthetic Methods
The synthesis of thiophene derivatives, including Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate, involves significant synthetic methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. These methods are crucial for creating a variety of thiophene derivatives with potential applications in various scientific fields .
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-13(17)9-6-7-19-12(9)15-11(16)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCARCLQDEPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide](/img/structure/B2593205.png)
![N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2593206.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2593211.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2593212.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2593215.png)
![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)
![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)
![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-phenylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2593223.png)